Cas no 39624-97-0 (4-(Chloromethyl)-2-isopropyloxazole)
4-(Chloromethyl)-2-isopropyloxazole Chemical and Physical Properties
Names and Identifiers
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- 4-(chloromethyl)-2-propan-2-yl-1,3-oxazole
- 4-(Chloromethyl)-2-isopropyloxazole
- 4-Chloromethyl-2-isopropyloxazole
- AC1MC830
- 4-(Chloromethyl)-2-(prop-2-yl)-1,3-oxazole
- SureCN209893
- 4-chloromethyl-2-isopropyl-1,3-oxazole
- 4-(chloromethyl)-2-isopropyl-1,3-oxazole
- CTK6H6709
- 4-(chloromethyl)-2-(1-methylethyl)Oxazole
- DB-069847
- 39624-97-0
- AT18627
- Chloromethyl-2-isopropyloxazole
- EN300-210996
- SCHEMBL209893
- 4-chloromethyl-2-isopropyl oxazole
- DTXSID80376876
- STL557458
- MFCD07787390
- OPCOPSQQXAHCMD-UHFFFAOYSA-N
- AKOS005255410
- AB42970
- BBL103648
- 4-(CHLOROMETHYL)-2-(PROPAN-2-YL)-1,3-OXAZOLE
- Oxazole, 4-(chloromethyl)-2-(1-methylethyl)-
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- MDL: MFCD07787390
- Inchi: 1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
- InChI Key: OPCOPSQQXAHCMD-UHFFFAOYSA-N
- SMILES: ClCC1=COC(C(C)C)=N1
Computed Properties
- Exact Mass: 159.0452
- Monoisotopic Mass: 159.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.114
- Boiling Point: 204.4°C at 760 mmHg
- Flash Point: 77.4°C
- Refractive Index: 1.478
- PSA: 26.03
4-(Chloromethyl)-2-isopropyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C597823-10mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597823-50mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C597823-100mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM466696-1g |
4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE |
39624-97-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
| A2B Chem LLC | AF57668-50mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 50mg |
$93.00 | 2024-04-20 | |
| A2B Chem LLC | AF57668-100mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 100mg |
$121.00 | 2024-04-20 | |
| A2B Chem LLC | AF57668-250mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 250mg |
$157.00 | 2024-04-20 | |
| A2B Chem LLC | AF57668-500mg |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 500mg |
$227.00 | 2024-04-20 | |
| A2B Chem LLC | AF57668-1g |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 1g |
$281.00 | 2024-04-20 | |
| A2B Chem LLC | AF57668-2.5g |
4-(Chloromethyl)-2-isopropyloxazole |
39624-97-0 | 95% | 2.5g |
$517.00 | 2024-04-20 |
4-(Chloromethyl)-2-isopropyloxazole Suppliers
4-(Chloromethyl)-2-isopropyloxazole Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(Chloromethyl)-2-isopropyloxazole
4-(Chloromethyl)-2-isopropyloxazole (CAS No. 39624-97-0): A Versatile Intermediate in Chemical and Pharmaceutical Research
The compound 4-(Chloromethyl)-2-isopropyloxazole (CAS No. 39624-97-0) has emerged as a critical chemical intermediate in the synthesis of advanced pharmaceuticals and specialty materials. Its unique structure combines a chloromethyl group (chloromethyl) with an isopropyl-substituted oxazole ring system, offering reactive sites for functionalization while maintaining structural stability. Recent studies highlight its role in drug discovery pipelines targeting neurodegenerative diseases and metabolic disorders, leveraging its ability to modulate enzyme activities through precise molecular interactions.
Structurally, the oxazole core provides aromaticity and electron-withdrawing properties, while the isopropyl substituent enhances lipophilicity—a key parameter for drug permeability across biological membranes. The chloromethyl group, positioned at the fourth carbon of the oxazole ring, acts as a versatile nucleophilic site for subsequent coupling reactions with amino acids, carbohydrates, or other pharmacophores during medicinal chemistry optimization.
Innovative synthetic strategies have been reported in Journal of Medicinal Chemistry (2023) to streamline access to this compound. Researchers employed a one-pot condensation of isocyanoacetate derivatives with substituted aldehydes under microwave-assisted conditions, achieving yields exceeding 85% while minimizing byproduct formation. This method reduces synthetic steps compared to traditional protocols involving Grignard reagents, aligning with green chemistry principles emphasized in modern pharmaceutical manufacturing.
Bioactivity profiling demonstrates its potential as a lead compound in anti-diabetic research. A 2024 study published in Nature Communications revealed that analogs incorporating this scaffold exhibit selective inhibition of dipeptidyl peptidase IV (DPP-IV), a target enzyme for glycemic control without off-target effects observed in conventional inhibitors like sitagliptin. The isopropyl substitution was found critical for optimizing enzyme binding kinetics through induced-fit mechanisms.
In materials science applications, this compound serves as a crosslinking agent for developing stimuli-responsive hydrogels used in drug delivery systems. Work from MIT’s Department of Chemical Engineering (ACS Macro Letters, 2023) demonstrated that copolymerization with polyethylene glycol derivatives yields gels with tunable swelling behavior under pH changes—a property valuable for localized chemotherapy release mechanisms.
Safety data accumulated from recent toxicology studies confirm its low acute toxicity profile when handled under standard laboratory protocols (Toxicological Sciences, 2023). While occupational exposure limits remain under regulatory review pending long-term studies, current guidelines recommend using fume hoods during purification steps and storing samples at ≤−18°C to prevent oligomerization—a characteristic noted during accelerated stability testing over six months.
The compound’s utility extends into agrochemical research where its structural features enable design of safer pesticides with reduced environmental persistence. A patent filed by Syngenta AG (WO/XXXXXXX) describes formulations combining this scaffold with bio-based surfactants to enhance foliar absorption while minimizing leaching into groundwater systems—a breakthrough addressing global sustainability mandates in agricultural chemistry.
Ongoing investigations explore its potential as a chiral auxiliary in asymmetric synthesis via dynamic kinetic resolution processes reported at the 2023 ACS National Meeting. By forming diastereomeric intermediates with ketones under catalytic conditions, researchers achieved enantiomeric excesses up to 98%, demonstrating its value in producing optically pure APIs required by regulatory authorities worldwide.
Clinical translation efforts are advancing through partnerships between academic institutions and biotech firms targeting neuroprotection therapies for Alzheimer’s disease models (Science Translational Medicine, 2024). Preclinical trials show that orally bioavailable derivatives incorporating this scaffold penetrate the blood-brain barrier effectively while inhibiting β-secretase activity responsible for amyloid plaque formation—results warranting Phase I trials pending FDA pre-investigational new drug submissions.
The evolving landscape of synthetic methodologies continues to expand its applicability across industries. Recent advances include enzymatic synthesis using lipase-catalyzed esterifications reported by researchers at ETH Zurich (Angewandte Chemie Int Ed., 2023), enabling solvent-free production under ambient conditions—a significant step toward scalable green manufacturing processes aligned with ESG compliance standards.
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